![molecular formula C8H15NO B2881989 2-Cyclopropyl-2-methylmorpholine CAS No. 1490094-48-8](/img/structure/B2881989.png)
2-Cyclopropyl-2-methylmorpholine
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Overview
Description
2-Cyclopropyl-2-methylmorpholine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is used for research purposes .
Synthesis Analysis
The synthesis of morpholines, including this compound, has seen significant progress recently. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds. The syntheses are often performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring with a cyclopropyl group and a methyl group attached to the same carbon atom .Scientific Research Applications
Synthesis and Biological Evaluation
- 2-Cyclopropyl-2-methylmorpholine derivatives have been synthesized for biological evaluations, particularly in opioid receptor studies. For instance, (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a compound related to this compound, demonstrated pure opioid receptor antagonist properties and was found to be selective for the mu opioid receptor (Schmidhammer et al., 1989).
Conformational Studies in Drug Design
- The cyclopropyl group is effectively used in drug design to restrict the conformation of biologically active compounds. This improves activity and aids in investigating bioactive conformations. Research involving various chiral cyclopropanes, such as the development of cis- and trans-dicarbon-substituted chiral cyclopropane units as conformationally restricted analogues of histamine, highlights the versatility of this approach (Kazuta et al., 2002).
Chemical Reactions and Synthesis
- Studies on the chemistry of side reactions and byproduct formation in systems involving N-Methylmorpholine-N-oxide (NMMO) with cellulose, like the Lyocell process, demonstrate the complex chemistry involving morpholine derivatives. These reactions are crucial for understanding processes like fiber production, where byproduct formation and side reactions can affect product quality (Rosenau et al., 2001).
Bioorthogonal Chemistries
- Cyclopropyl groups have been used in bioorthogonal chemistries, which are valuable for understanding biomolecule structure and function. Research shows unique reactivities of isomeric cyclopropenes, differing only by the placement of a methyl group, demonstrating their potential in biomolecular tagging and tracking (Kamber et al., 2013).
Inclusion in Preclinical/Clinical Drug Molecules
- The cyclopropyl fragment, including its derivatives, is increasingly used in drug development. Its unique properties, like coplanarity of carbon atoms and enhanced π-character of C-C bonds, contribute significantly to drug properties, addressing challenges in drug discovery such as enhancing potency and reducing off-target effects (Talele, 2016).
Mechanism of Action
Target of Action
It’s known that morpholine derivatives can interact with various biological targets
Mode of Action
It’s suggested that cyclopropyl derivatives might undergo an enzymatic cyclopropane ring opening reaction, leading to the formation of a covalent bond with a target enzyme . This interaction could result in changes to the enzyme’s function, potentially influencing various biological processes.
Biochemical Pathways
For instance, they can participate in the synthesis of α,β-unsaturated aldehydes via oxidation . The downstream effects of these interactions could include alterations in metabolic pathways and cellular functions.
Result of Action
The interaction of cyclopropyl derivatives with enzymes and other biological targets can potentially lead to changes at the molecular and cellular levels .
properties
IUPAC Name |
2-cyclopropyl-2-methylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(7-2-3-7)6-9-4-5-10-8/h7,9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDYLHAEIGUETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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